FA-Lys-Leu-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

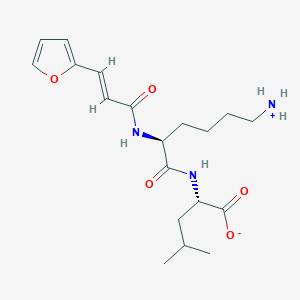

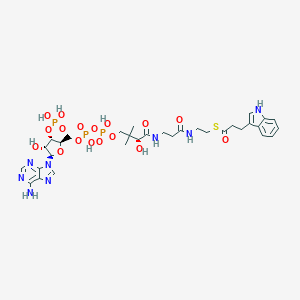

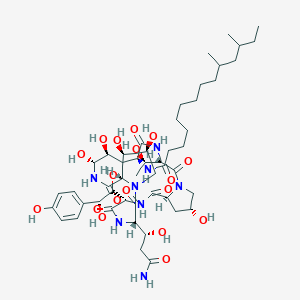

“FA-Lys-Leu-OH” is a compound with the molecular formula C19H29N3O5 . It is a tripeptide composed of three amino acids: phenylalanine, lysine, and leucine.

Synthesis Analysis

While specific synthesis methods for “FA-Lys-Leu-OH” were not found, general strategies for the synthesis of labeled peptides have been discussed . For instance, synthesis using Fmoc-Lys (Dde)-OH plus biotin generally gave the highest yields . Another synthetic route utilized copper complexation of Lys, 5-Fam addition, disruption of the copper complex, and Fmoc addition .

Molecular Structure Analysis

The molecular structure of “FA-Lys-Leu-OH” is complex, as it is a tripeptide composed of phenylalanine, lysine, and leucine . The molecular weight of a similar compound, Lys-Leu, is 259.35 g/mol .

Applications De Recherche Scientifique

Understanding Antibiotic Resistance and Protein Synthesis

- Research on fusidic acid (FA), a steroid antibiotic, highlights its role in inhibiting protein synthesis by affecting elongation factor G (EF-G) on the ribosome. Studies have provided structural insights into the resistance mechanisms against FA, showcasing how mutations in EF-G affect its interaction with FA and impact antibiotic sensitivity. Such insights are crucial for developing strategies to overcome antibiotic resistance (Hansson et al., 2005).

Formaldehyde Sensing in Biological Systems

- Formaldehyde (FA), a signaling molecule involved in various biological processes, has been the focus of developing chemical sensors. The synthesis of a two-photon turn-on chemosensor for imaging endogenous FA in cells showcases the application of FA derivatives in studying cellular processes and diseases related to abnormal FA expression (Cao & Ma, 2022). Another study presented a fluorescent probe based on a FA-induced aza-Cope rearrangement for live-cell FA imaging, demonstrating the tool's utility in exploring the biology of reactive carbonyl species (Brewer & Chang, 2015).

FA and Lysine Derivatives in Enhancing Bioavailability

- The application of lysine derivatives in augmenting the bioavailability of ferulic acid (FA) through microencapsulation techniques has been investigated. The study evaluated the oral delivery of live Lactobacillus fermentum cells capable of producing feruloyl esterase for breaking down FA-containing substrates, aiming to enhance dietary FA bioavailability in the intestine (Bhathena et al., 2008).

Genetic and Enzymatic Studies

- Genetic diseases like Fabry disease and Fanconi anemia (FA) have been subjects of extensive research to understand the efficacy of current treatments and the potential of gene therapy. For instance, the role of lysosomal accumulation of glycosphingolipids in Fabry disease pathogenesis and the exploration of enzyme replacement therapy (ERT) and oral chaperone therapy underline the significance of understanding genetic mutations and enzymatic activities for therapeutic advancements (Lenders & Brand, 2021).

Orientations Futures

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O5/c1-13(2)12-16(19(25)26)22-18(24)15(7-3-4-10-20)21-17(23)9-8-14-6-5-11-27-14/h5-6,8-9,11,13,15-16H,3-4,7,10,12,20H2,1-2H3,(H,21,23)(H,22,24)(H,25,26)/b9-8+/t15-,16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRXYEFZDLANHTQ-FHQWLQQXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C=CC1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)/C=C/C1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

FA-Lys-Leu-OH | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

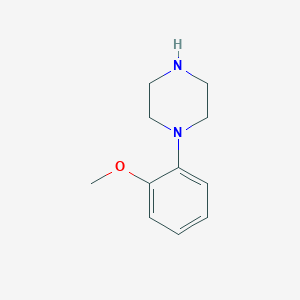

![(1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B120322.png)

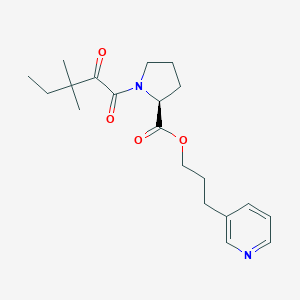

![1-[3-(Succinimidyloxycarbonyl)benzyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide](/img/structure/B120326.png)

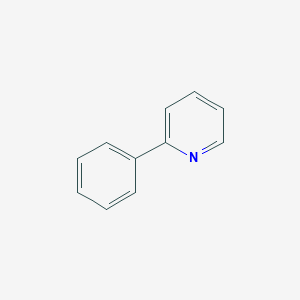

![1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B120366.png)